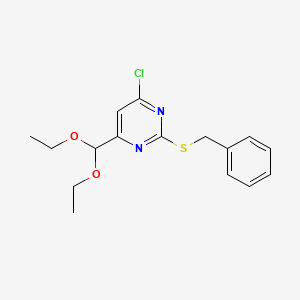

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

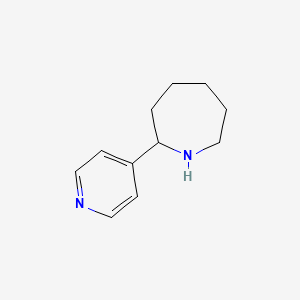

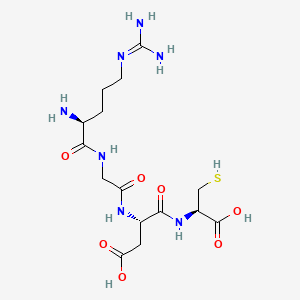

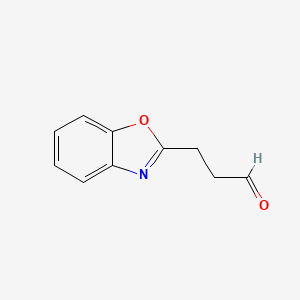

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine (2-BSCDEM) is a small organic molecule belonging to the class of pyrimidines. It is a heterocyclic compound, which means it contains two or more different types of atoms in its ring structure. Pyrimidines are important for their use in pharmaceuticals, diagnostics, and agrochemicals. 2-BSCDEM is an important precursor for the synthesis of a variety of bioactive compounds, and has been used in a number of research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Pyrimidine derivatives, including 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, are notable for their wide array of bioactivities. They are potential components for new drug research due to their presence as scaffolds in non-typical nitrogen bases in DNA and in some natural bioactive compounds. Studies have shown that derivatives with a benzylsulfanyl group exhibit moderate anticancer properties and some antimicrobial action against bacteria and fungi (Stolarczyk et al., 2021).

Structural Analysis

- The structural analysis of this compound has been a subject of interest. For instance, studies involving X-ray crystallography have been conducted to understand the orientation and conformation of the molecule's benzene rings and other groups (El-Emam et al., 2011).

Fluorescence Properties

- Novel fluorescent compounds involving pyrimidine derivatives have been synthesized. Among these, compounds with a benzylsulfanyl group at the 4-position of the pyrimidine ring have shown strong solid-state fluorescence. These compounds' absorption and emission properties have been studied using quantum-chemical calculations (Yokota et al., 2012).

Antimicrobial and Antihypertensive Potential

- Research into the antimicrobial properties of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives, which are related to this compound, has shown a negative influence on the growth of multidrug-resistant bacteria like Escherichia coli and Staphylococcus aureus (Patrick-Armand et al., 2021).

- Another study synthesized 1,4-dihydro-5-pyrimidine carboxamides with substituted benzylsulfanyl groups, demonstrating significant antihypertensive activity in rat models, comparable to the standard drug nifedipine (Alam et al., 2010).

Optical Properties

- Investigations into the linear and nonlinear optical properties of thiopyrimidine derivatives, including those similar to this compound, have shown promising applications in medicine and nonlinear optics. These studies have used density functional theory to explore structural parameters and electronic properties (Hussain et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJKACWKSCUGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428245 |

Source

|

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525559-14-2 |

Source

|

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)